4-hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide
Description
4-Hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide is a synthetic 4-hydroxyquinoline-2-one derivative characterized by a phenyl group at position 1 of the quinoline core and a para-isopropylphenyl substituent on the carboxamide nitrogen. Its molecular formula is C₂₅H₂₂N₂O₃, with a calculated molecular weight of 398.46 g/mol. The compound’s structure combines aromatic rigidity (phenyl) and lipophilic bulk (isopropyl), which may influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
4-hydroxy-2-oxo-1-phenyl-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16(2)17-12-14-18(15-13-17)26-24(29)22-23(28)20-10-6-7-11-21(20)27(25(22)30)19-8-4-3-5-9-19/h3-16,28H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVXMMZWYQRHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Phenyl and Propan-2-yl Groups: The phenyl and propan-2-yl groups can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with the appropriate acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the intermediate product is reacted with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and phenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
4-hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of 4-hydroxyquinoline-3-carboxamides are highly dependent on substituents at three key positions:
- Position 1 (R₁): Substituents range from alkyl chains (e.g., propyl, butyl) to aromatic groups (e.g., phenyl).
- Position 4: Fixed as a hydroxyl group, critical for hydrogen bonding and biological activity.
- Amide Nitrogen (R₂): Typically substituted with aryl or heteroaryl groups.
Table 1: Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Key Observations:
R₁ Substituents: Alkyl chains (e.g., propyl, butyl) increase flexibility and lipophilicity but may reduce target binding due to steric effects .
R₂ Substituents:
- Electron-donating groups (e.g., methoxy in ) improve solubility but may reduce membrane permeability.
- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability and lipophilicity.
- Bulkier substituents (e.g., adamantyl in ) often improve binding specificity but hinder solubility.
Special Modifications: Deuteration (e.g., ) slows metabolic degradation by stabilizing C-D bonds, extending half-life.
Biological Activity
4-Hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a quinoline core with various substituents that may influence its biological properties.
Anticancer Properties
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer activity. Research has shown that 4-hydroxy-2-oxo derivatives can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study demonstrated that the compound inhibited cell proliferation in breast cancer cells by promoting cell cycle arrest at the G1 phase .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro assays revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
Neuroprotective potential has been attributed to this compound, particularly in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a protective effect against conditions like Alzheimer's disease .
The biological activities are believed to be mediated through several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress markers.
- Enzyme Inhibition : Interaction with key metabolic enzymes involved in cancer progression and microbial resistance.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .
Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, highlighting its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-hydroxy-2-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-dihydroquinoline-3-carboxamide?
The synthesis typically involves cyclocondensation of substituted anilines with β-ketoesters or analogous intermediates. For example, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives (structurally related compounds) are synthesized via cyclization under acidic or basic conditions, followed by amidation with substituted aromatic amines . Key steps include optimizing reaction temperature (80–120°C) and solvent choice (e.g., ethanol or DMF) to improve yield. Purity is confirmed via recrystallization or column chromatography.
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of spectroscopic and crystallographic methods:
- NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
- X-ray crystallography for absolute configuration determination. Refinement with SHELXL is recommended for high-resolution data, particularly to resolve tautomeric forms of the dihydroquinoline core .
- FTIR to verify carbonyl (C=O) and hydroxyl (O–H) functional groups.
Q. What are the critical storage and handling protocols for this compound?
- Storage : Keep in airtight, light-resistant containers under dry conditions (relative humidity <40%) at 2–8°C to prevent hydrolysis or oxidation .
- Handling : Use PPE (gloves, lab coats) and work in a fume hood to avoid inhalation of dust. Avoid contact with strong oxidizers or ignition sources due to potential thermal instability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Discrepancies may arise from impurities or structural misassignment. Implement:
Q. What strategies optimize the synthetic yield of this carboxamide derivative?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance intermediate solubility.
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 6–12 hours conventional) while maintaining yield .
Q. How can researchers address poor aqueous solubility in pharmacological assays?
Q. What computational methods support mechanistic studies of this compound’s reactivity?
- Density Functional Theory (DFT) : Model tautomerization pathways of the dihydroquinoline ring to predict dominant forms in solution.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies.
- Docking studies : Use crystallographic data (if available) to refine binding poses in silico .
Data Contradiction Analysis
Q. How should researchers interpret conflicting crystallographic data on tautomeric forms?
- High-resolution data : Collect datasets at low temperature (100 K) to reduce thermal motion artifacts.
- Electron density maps : Analyze residual density near the hydroxyl and ketone groups to distinguish between enol and keto tautomers.
- Validation tools : Use checkCIF/PLATON to assess structural plausibility and SHELXL’s refinement constraints for tautomer assignment .
Q. What experimental controls are essential for reproducibility in SAR studies?
- Batch consistency : Ensure identical synthetic and purification protocols across all batches.
- Positive/Negative controls : Include known inhibitors or structurally analogous compounds in bioassays.
- Blinded analysis : Perform assays in triplicate with independent researchers to minimize bias .
Methodological Best Practices
Q. How to validate the compound’s stability under biological assay conditions?
- LC-MS stability testing : Incubate the compound in assay buffers (e.g., PBS, cell media) at 37°C for 24–72 hours. Monitor degradation via peak area reduction.
- Mass balance studies : Confirm recovery of parent compound and degradation products.
- pH profiling : Test stability across pH 2–10 to identify optimal storage and dosing conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
